molecular formula C15H17ClN2O2S B13087563 Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate

Cat. No.: B13087563
M. Wt: 324.8 g/mol
InChI Key: VYFLIHQSENEHIP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate (molecular formula: C₁₅H₁₆ClN₃O₂S; CAS: 20287-70-1) is a thiazole-based compound characterized by:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).
  • A 4-chlorophenethylamino group attached to the thiazole ring.
  • An ethyl acetate ester functional group at the 5-position of the thiazole.

The 4-chlorophenethyl substituent enhances lipophilicity and membrane permeability, making it a candidate for drug development .

Properties

Molecular Formula

C15H17ClN2O2S

Molecular Weight

324.8 g/mol

IUPAC Name

ethyl 2-[2-[2-(4-chlorophenyl)ethylamino]-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H17ClN2O2S/c1-2-20-14(19)9-13-10-18-15(21-13)17-8-7-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,18)

InChI Key

VYFLIHQSENEHIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-chlorophenethylamine with thiazole derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenethyl group may enhance the compound’s binding affinity to certain targets, while the ethyl acetate moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Table 1: Key Differences in Substituents
Compound Name Molecular Formula Substituent Features Biological Implications Reference
Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate C₁₄H₁₄F₃N₃O₃S Trifluoromethoxy group instead of chlorophenethyl Enhanced metabolic stability due to fluorine’s electronegativity; potential for CNS-targeted activity
Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate C₁₃H₁₄N₂O₂S Phenylamino group (no chloro or phenethyl) Reduced lipophilicity; weaker receptor binding compared to chlorinated analogs
Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate C₁₄H₁₄ClNO₂S Methyl group at thiazole 5-position; chlorophenyl at 2-position Altered steric effects may reduce enzymatic interaction efficiency

Key Insight : The 4-chlorophenethyl group in the target compound provides a balance of lipophilicity and electronic effects, optimizing binding to hydrophobic enzyme pockets compared to simpler phenyl or methyl substituents .

Functional Group Modifications

Table 2: Impact of Functional Groups on Bioactivity
Compound Name Functional Group Key Features Observed Activity
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate Free amino group at thiazole 2-position Increased hydrogen-bonding capacity Higher antibacterial activity but lower metabolic stability
Ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Benzo[d]thiazole-oxo moiety Extended conjugation for π-π stacking Enhanced anti-inflammatory activity via COX inhibition
Ethyl 2-[2-substituted phenylamino-4-(thiophen-2-yl)thiazol-5-yl] acetate Thiophene at thiazole 4-position Improved solubility and redox properties Superior antioxidant and analgesic effects (e.g., para-halogen substitutions)

Key Insight: The ethyl acetate ester in the target compound allows for hydrolytic conversion to active carboxylic acid metabolites, a feature absent in compounds with free amino or thio groups .

Positional Isomerism and Halogen Effects

Table 3: Halogen and Positional Modifications
Compound Name Halogen/Position Key Structural Difference Pharmacological Impact
Ethyl 2-(3-chlorophenyl)-thiazole Chlorine at phenyl 3-position Meta-substitution reduces steric hindrance Lower binding affinity to hydrophobic receptors compared to para-substituted analogs
Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetate Bromine at thiazole 5-position Larger halogen increases molecular weight Potential for prolonged half-life but reduced solubility
Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Fluorine at phenyl 4-position Higher electronegativity enhances hydrogen-bond acceptor capacity Improved selectivity for kinase targets

Key Insight : The para-chloro position on the phenethyl group maximizes electronic effects and minimizes steric clashes, a critical factor in the target compound’s bioactivity .

Biological Activity

Ethyl 2-(2-((4-chlorophenethyl)amino)thiazol-5-yl)acetate is a synthetic compound characterized by its unique thiazole ring and chlorophenethyl amine structure. The compound is recognized for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN2O2SC_{15}H_{17}ClN_2O_2S, with a molecular weight of approximately 324.8 g/mol. The presence of the thiazole ring contributes to various biological activities, as compounds with similar structures often exhibit significant pharmacological properties.

Property Details
Molecular Formula C15H17ClN2O2S
Molecular Weight 324.8 g/mol
IUPAC Name Ethyl 2-[2-[2-(4-chlorophenyl)ethylamino]-1,3-thiazol-5-yl]acetate

Biological Activities

Research indicates that compounds containing thiazole rings, including this compound, have diverse biological activities. These include:

  • Anticancer Activity : Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms often involve modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : Some thiazole-containing compounds demonstrate significant antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that certain thiazole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

A notable study highlighted the activity of a related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (referred to as O4I2), which was shown to induce Oct3/4 expression in embryonic stem cells. This transcription factor plays a pivotal role in maintaining pluripotency, suggesting that derivatives like this compound could have applications in regenerative medicine and stem cell research .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the reaction of thiazole derivatives with chlorophenethyl amines in the presence of appropriate reagents. The versatility of its synthesis allows for modifications that can enhance its biological activity.

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. The compound has been classified with potential skin and eye irritation effects upon contact, indicating the need for careful handling in laboratory settings .

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